molecular formula C5H5NO2 B023661 2-Methyloxazole-4-carbaldehyde CAS No. 113732-84-6

2-Methyloxazole-4-carbaldehyde

Cat. No. B023661
M. Wt: 111.1 g/mol
InChI Key: ARAUEWKXKTYCHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methyloxazole-4-carbaldehyde and related compounds typically involves several key steps, including the formation of oxazole rings and subsequent functionalization. Beccalli et al. (2008) describe a method for synthesizing 2-substituted 5-oxazolecarbaldehydes through an intramolecular reaction of propargylamides, indicating a pathway that might be analogous or adaptable for synthesizing 2-Methyloxazole-4-carbaldehyde (Beccalli, Borsini, Broggini, Palmisano, & Sottocornola, 2008). Additionally, large-scale preparation techniques highlight the challenges and solutions in synthesizing such compounds efficiently, as discussed by Benoît et al. (2008) in their work on preparing large batches through reduction and crystallization methods (Benoît et al., 2008).

Molecular Structure Analysis

The molecular structure of 2-Methyloxazole-4-carbaldehyde, like its oxazole counterparts, features intriguing aspects in terms of bonding and spatial arrangement. For instance, the crystal structures of related oxazole derivatives have been reported to exhibit significant α-glycosidase inhibition activity, underscoring the importance of structural analysis in understanding the compound's potential interactions and functionalities (Gonzaga et al., 2016).

Scientific Research Applications

  • Structural Investigation of N,N-disubstituted 2-aminothiazoles : Gillon et al. (1983) used 2-Methyloxazole-4-carbaldehyde for studying the structural features of N,N-disubstituted 2-aminothiazoles (Gillon, Forrest, Meakins, Tirel, & Wallis, 1983).

  • Synthesis of Thieno and Pyrrolo Derivatives : Athmani, Farhat, and Iddon (1992) reported its use in the synthesis of derivatives of thieno[2,3-d]thiazole, 4H-pyrrolo-[2,3-d]thiazole, and 2H-pyrazolo[3,4-d] (Athmani, Farhat, & Iddon, 1992).

  • Total Synthesis of Siphonazoles A and B : Zhang and Ciufolini (2009) utilized it in the total synthesis of siphonazoles A and B, which are unique natural products with biological activity (Zhang, Polishchuk, Chen, & Ciufolini, 2009).

  • Antioxidant, Enzyme Inhibition, and Antimicrobial Activities : Sumrra et al. (2018) found that 2-Methyloxazole-4-carbaldehyde exhibits antioxidant, enzyme inhibition, and antibacterial/antifungal activities, which are enhanced upon coordination with metal ions (Sumrra et al., 2018).

  • mGluR5 Antagonists for Drug Abuse Treatment : Iso and Kozikowski (2006) synthesized 2-Methyloxazole-4-carboxaldehyde derivatives as mGluR5 antagonists for use in the treatment of drug abuse (Iso & Kozikowski, 2006).

  • Anti-tubercular Activity : Costa et al. (2006) synthesized N-substituted-phenyl-1,2,3-triazole-4-carbaldehydes with promising anti-tubercular activity (Costa et al., 2006).

  • Synthesis of Quinoline Ring Systems : Hamama et al. (2018) discussed its use in the synthesis of quinoline ring systems and related analogs for biological evaluation and synthetic applications (Hamama, Ibrahim, Gooda, & Zoorob, 2018).

Safety And Hazards

2-Methyloxazole-4-carbaldehyde is harmful if swallowed and causes serious eye irritation . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes . If swallowed, it is recommended to rinse the mouth with water and consult a physician .

Relevant Papers The large-scale preparation of 2-methyloxazole-4-carboxaldehyde is described in a paper . The paper presents a method for the preparation of 10-kg batches of 2-methyloxazole-4-carboxaldehyde .

properties

IUPAC Name

2-methyl-1,3-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c1-4-6-5(2-7)3-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAUEWKXKTYCHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454122
Record name 2-Methyloxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyloxazole-4-carbaldehyde

CAS RN

113732-84-6
Record name 2-Methyloxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,3-oxazole-4-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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